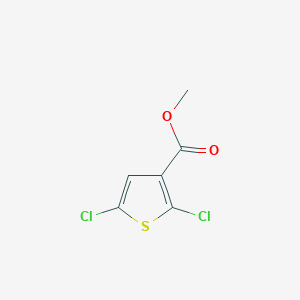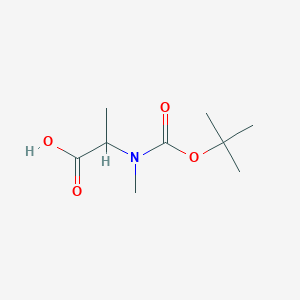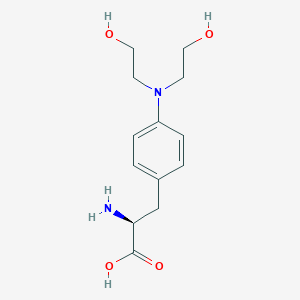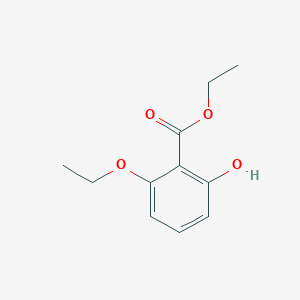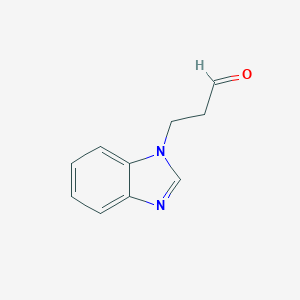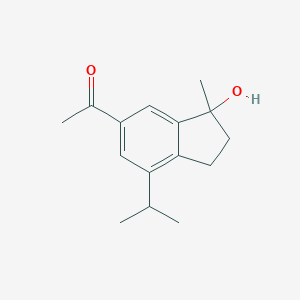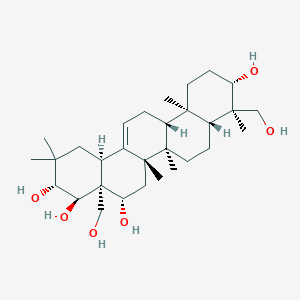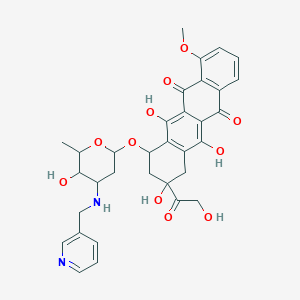
N-(3-Pyridylmethyl)adriamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Pyridylmethyl)adriamycin (also known as PIRARUBICIN) is a synthetic anthracycline antibiotic that is used in cancer chemotherapy. It was first synthesized in the 1970s and has since been used to treat a variety of cancers, including breast, lung, and ovarian cancer. PIRARUBICIN is a derivative of daunorubicin, another anthracycline antibiotic.
Mechanism of Action
PIRARUBICIN works by intercalating into DNA and inhibiting its synthesis. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication. This leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PIRARUBICIN has several biochemical and physiological effects on cancer cells. It induces DNA damage, inhibits DNA synthesis, and inhibits the activity of topoisomerase II. These effects lead to the induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
PIRARUBICIN has several advantages and limitations for lab experiments. One advantage is that it is effective in the treatment of a variety of cancers. Another advantage is that it has a well-established mechanism of action. One limitation is that it can cause DNA damage in healthy cells as well as cancer cells. Another limitation is that it can be toxic to the heart and other organs.
Future Directions
There are several future directions for research on PIRARUBICIN. One direction is the development of more targeted therapies that minimize the toxicity of the drug. Another direction is the identification of biomarkers that can predict the response of cancer cells to PIRARUBICIN. Finally, there is a need for more clinical trials to determine the optimal dosing and scheduling of PIRARUBICIN in the treatment of various cancers.
Conclusion:
PIRARUBICIN is a synthetic anthracycline antibiotic that has been extensively studied for its anticancer properties. It works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. PIRARUBICIN has several advantages and limitations for lab experiments, and there are several future directions for research on the drug.
Synthesis Methods
The synthesis of PIRARUBICIN involves several steps. The first step is the conversion of daunorubicin to 4-demethoxydaunorubicin. This is followed by the addition of a pyridine ring to the 4-demethoxydaunorubicin molecule. The final step involves the addition of a methyl group to the pyridine ring to form PIRARUBICIN.
Scientific Research Applications
PIRARUBICIN has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of a variety of cancers, including breast, lung, and ovarian cancer. PIRARUBICIN works by inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cancer cells.
properties
CAS RN |
145785-62-2 |
|---|---|
Product Name |
N-(3-Pyridylmethyl)adriamycin |
Molecular Formula |
C33H34N2O11 |
Molecular Weight |
634.6 g/mol |
IUPAC Name |
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3 |
InChI Key |
GGTVPUWEBRGMCO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
Other CAS RN |
145843-38-5 |
synonyms |
N-(3-pyridylmethyl)adriamycin YM 1 YM-1 YM1 doxorubicin analog |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




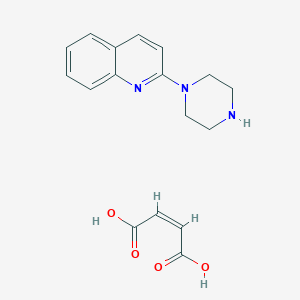
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)
